molecular formula C20H22N4O2S B12124278 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12124278
M. Wt: 382.5 g/mol
InChI Key: PUKYWRFIPBGZKA-UHFFFAOYSA-N
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Description

  • This compound has a complex structure, combining a quinazolinone core with a tetrahydrotriazolo ring system.
  • It is an important raw material for producing epoxy resins, polycarbonates, acrylic resins, and other materials due to its high thermal stability and optical properties.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include acids (for catalysis), phenol, and 9-fluorenone.
    • The major product is 9,9-bis(4-hydroxyphenyl) fluorene.
  • Scientific Research Applications

    • Chemistry: Used as a building block for polymer materials.
    • Biology: Potential applications in drug design or bioconjugation.
    • Medicine: Investigated for therapeutic properties.
    • Industry: Used in the production of high-performance materials.
  • Mechanism of Action

    • The exact mechanism is context-dependent (e.g., as a drug or material).
    • Molecular targets and pathways would vary based on the specific application.
  • Comparison with Similar Compounds

    • Similar compounds include other quinazolinones or tetrahydrotriazolo derivatives.
    • Uniqueness lies in its specific substitution pattern and functional groups.

    Remember that this compound’s properties and applications are still an active area of research, and further studies may reveal additional insights.

    Properties

    Molecular Formula

    C20H22N4O2S

    Molecular Weight

    382.5 g/mol

    IUPAC Name

    9-(4-hydroxyphenyl)-6,6-dimethyl-2-prop-2-enylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

    InChI

    InChI=1S/C20H22N4O2S/c1-4-9-27-19-22-18-21-14-10-20(2,3)11-15(26)16(14)17(24(18)23-19)12-5-7-13(25)8-6-12/h4-8,17,25H,1,9-11H2,2-3H3,(H,21,22,23)

    InChI Key

    PUKYWRFIPBGZKA-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC2=C(C(N3C(=NC(=N3)SCC=C)N2)C4=CC=C(C=C4)O)C(=O)C1)C

    Origin of Product

    United States

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